6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the morpholin-4-ylpropyl and phenylethyl groups through nucleophilic substitution reactions. Key reagents include morpholine, phenylethylamine, and various protecting groups to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups.
Reduction: Reduction reactions can target the imino and oxo groups, potentially converting them to amine and hydroxyl groups, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. For example, it may inhibit an enzyme by mimicking the enzyme’s natural substrate, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine: This compound shares the morpholin-4-ylpropyl group but differs in its core structure, which is a benzothiazole rather than a triazatricyclo system.
(1-Methyl-3-morpholin-4-ylpropyl)amine: This compound has a simpler structure with a morpholin-4-ylpropyl group attached to a methylamine.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: This compound contains a quinazoline core and a morpholin-4-ylethyl group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure and the combination of functional groups, which provide a wide range of chemical and biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C28H32N6O3 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(27(35)30-11-10-21-8-3-2-4-9-21)24(29)33(26)14-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35) |
InChI Key |
XHXUUBMKRDNFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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